molecular formula C9H10N2OS B2842875 N-(3-cyanothiophen-2-yl)isobutyramide CAS No. 865546-02-7

N-(3-cyanothiophen-2-yl)isobutyramide

Cat. No.: B2842875
CAS No.: 865546-02-7
M. Wt: 194.25
InChI Key: QBTNODPWIUVANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-cyanothiophen-2-yl)isobutyramide” is a novel heterocyclic amide derivative . It is a compound that contains the functional group R−CO−NHR, which is typically formed when a carboxylic acid reacts with an amine .


Synthesis Analysis

This compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

Scientific Research Applications

Solubility and Thermodynamics

Research on isobutyramide, a compound structurally related to N-(3-cyanothiophen-2-yl)isobutyramide, highlights its importance as a synthetic monomer used in the synthesis of organic dyes and pharmaceuticals. The solubility behavior of isobutyramide in various solvents has been extensively studied, providing critical insights for pharmaceutical development (Wu & Li, 2020).

Organic Sensitizers for Solar Cells

A study on organic sensitizers for solar cell applications demonstrated the use of thiophene-based compounds, including those with cyano groups, to achieve high incident photon to current conversion efficiency. This research underscores the potential of such compounds in photovoltaic technologies (Kim et al., 2006).

n-Channel Conductors in Thin Film Transistors

A terthiophene-based quinodimethane compound has been synthesized and shown to act as an n-channel conductor in thin film transistors, illustrating the electronic applications of thiophene derivatives (Pappenfus et al., 2002).

Enzyme Inhibitors and Mercury Sensors

Thiourea derivatives, related in function to the compound of interest, have been identified as efficient enzyme inhibitors and mercury sensors. These findings highlight the biochemical and environmental applications of such compounds (Rahman et al., 2021).

Chemotherapy and Biological Evaluation

A specific study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, closely related to the requested compound, revealed its significant antioxidant and antimicrobial properties, suggesting potential applications in pharmaceuticals and biotechnology (Cakmak et al., 2022).

Mechanism of Action

Target of Action

N-(3-cyanothiophen-2-yl)-2-methylpropanamide, also known as N-(3-cyanothiophen-2-yl)isobutyramide, is a complex organic compound. Compounds with similar structures have been known to interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

It’s synthesized by n-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target it interacts with.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to diverse downstream effects .

Result of Action

It’s known to possess significant antioxidant and antimicrobial properties .

Biochemical Analysis

Biochemical Properties

It has been investigated computationally using the density functional theory (DFT) method . Fukui function (FF) analysis was carried out to examine the interactions between this compound and DNA bases such as guanine, thymine, adenine, and cytosine . This suggests that N-(3-cyanothiophen-2-yl)-2-methylpropanamide may interact with these biomolecules, potentially influencing biochemical reactions.

Molecular Mechanism

Computational studies suggest that it may interact with DNA bases , which could potentially influence gene expression

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-6(2)8(12)11-9-7(5-10)3-4-13-9/h3-4,6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTNODPWIUVANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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